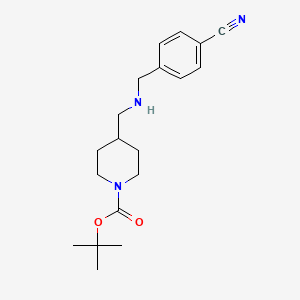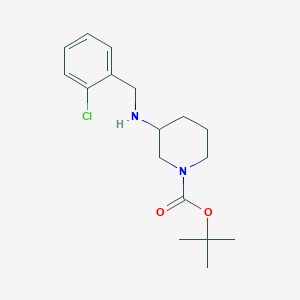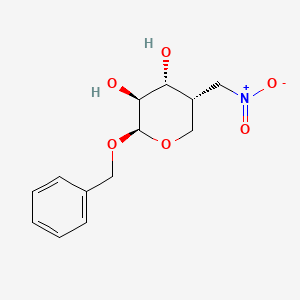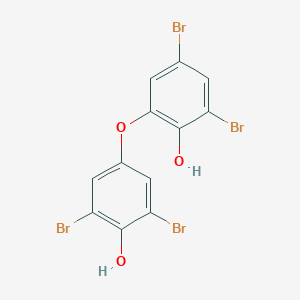![molecular formula C17H11Br2N B11829507 2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine typically involves the bromination of biphenyl derivatives followed by coupling reactions with pyridine. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethylate and other nucleophiles.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes
作用机制
The mechanism of action of 2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and pyridine ring play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3,5-Dibromopyridine: A related compound with similar bromine substitution on the pyridine ring.
2,5-Dibromopyridine: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)pyridine is unique due to its biphenyl structure combined with a pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C17H11Br2N |
|---|---|
分子量 |
389.1 g/mol |
IUPAC 名称 |
2-[3-(3,5-dibromophenyl)phenyl]pyridine |
InChI |
InChI=1S/C17H11Br2N/c18-15-9-14(10-16(19)11-15)12-4-3-5-13(8-12)17-6-1-2-7-20-17/h1-11H |
InChI 键 |
WKFOWDQVQOTVKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)

![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)


![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)


![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
